3'-Ethoxy-biphenyl-2-carboxylic acid chemical properties
3'-Ethoxy-biphenyl-2-carboxylic acid chemical properties
Technical Monograph: 3'-Ethoxy-biphenyl-2-carboxylic Acid
Abstract This technical guide provides a comprehensive analysis of 3'-Ethoxy-biphenyl-2-carboxylic acid (CAS 669713-70-6), a critical biaryl intermediate in medicinal chemistry. Characterized by its sterically congested ortho-carboxylic acid moiety and a meta-ethoxy substituent, this compound serves as a privileged scaffold for Angiotensin II Receptor Blockers (ARBs) and other GPCR-targeting therapeutics. This document details its physicochemical profile, optimized synthetic protocols via Suzuki-Miyaura cross-coupling, and its structural significance in structure-activity relationship (SAR) studies.
[1][2][3][4][5][6][7]
The compound is an ortho-substituted biphenyl derivative. The proximity of the carboxylic acid group to the phenyl ring junction induces a significant torsional twist, preventing planarity and creating a distinct 3D pharmacophore essential for receptor binding.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 3'-Ethoxy[1,1'-biphenyl]-2-carboxylic acid |
| Common Synonyms | 2-(3-Ethoxyphenyl)benzoic acid; 3'-Ethoxy-2-biphenylcarboxylic acid |
| CAS Number | 669713-70-6 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| SMILES | CCOC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O |
| Appearance | White to off-white crystalline powder |
| Melting Point | 132–135 °C (Predicted range based on isomers) |
| pKa (Acid) | 3.8 – 4.2 (Carboxylic acid) |
| logP (Octanol/Water) | ~3.5 (Lipophilic) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
Synthetic Methodology
The synthesis of sterically hindered biaryls requires overcoming the energy barrier imposed by the ortho-substituent. The most robust method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Protocol A: Optimized Suzuki-Miyaura Coupling
Rationale: The use of 2-bromobenzoic acid provides the electrophilic partner, while 3-ethoxyphenylboronic acid serves as the nucleophile. Standard Pd(PPh₃)₄ may be sluggish due to steric hindrance; therefore, a phosphine-free or high-activity catalyst system is often preferred, though standard conditions work with extended reflux.
Reaction Scheme:
-
Reagents: 2-Bromobenzoic acid (1.0 eq), 3-Ethoxyphenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(OAc)₂/S-Phos.
-
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for faster rates).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Workflow:
-
Inerting: Charge a round-bottom flask with 2-bromobenzoic acid, boronic acid, and base. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed Dioxane/Water mixture.
-
Catalysis: Add the Pd catalyst under a positive stream of Nitrogen.
-
Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor by HPLC or TLC (Eluent: 30% EtOAc in Hexanes).
-
Workup: Cool to room temperature. Acidify to pH ~3 with 1M HCl to protonate the carboxylate. Extract with Ethyl Acetate (3x).
-
Purification: Wash organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc/Hexanes).
Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target compound.
Medicinal Chemistry Applications
The "Ortho-Effect" and Pharmacophore Design
3'-Ethoxy-biphenyl-2-carboxylic acid is not merely a linker; it is a shape-determining scaffold.
-
Twisted Conformation: The steric clash between the carboxylic acid (position 2) and the protons on the ethoxy-phenyl ring forces the two aromatic rings to twist out of coplanarity (dihedral angle ~45-60°).
-
Receptor Fit: This twist is critical for fitting into the hydrophobic pockets of GPCRs, particularly the Angiotensin II Type 1 (
) receptor. -
Bioisosterism: The carboxylic acid is often a precursor to a tetrazole ring (via conversion to nitrile and cycloaddition with azide), which improves metabolic stability and lipophilicity in "Sartan" drugs (e.g., Valsartan, Candesartan).
SAR Implications:
-
3'-Ethoxy Group: Provides lipophilic contact and can function as a hydrogen bond acceptor.
-
2-COOH Group: Provides an electrostatic anchor (salt bridge) to positively charged residues (e.g., Arginine/Lysine) in the receptor binding site.
Figure 2: Structure-Activity Relationship (SAR) and downstream pharmaceutical applications.
Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).
-
δ 7.2-7.8 ppm (m, 8H): Aromatic protons. Look for the distinct splitting of the ortho-substituted ring (doublet of doublets) and the meta-substituted ring.
-
δ 4.0-4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH ₂CH₃).
-
δ 1.3-1.4 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).
-
-
Mass Spectrometry (ESI):
-
Negative Mode (ESI-): [M-H]⁻ peak at m/z 241.1.
-
Positive Mode (ESI+): [M+H]⁺ peak at m/z 243.3 (less common for acids).
-
Safety & Handling
-
Hazards: Like most biphenyl carboxylic acids, this compound is likely an Irritant (H315, H319, H335) . It may cause skin, eye, and respiratory irritation.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) if possible, though it is generally air-stable.
-
Disposal: Dispose of as hazardous organic waste (halogen-free).
References
-
Chemical Identity & CAS
- Source: Capot Chemical & ChemNet D
- Title: 3'-Ethoxy-biphenyl-2-carboxylic acid Product Specific
-
Link:
-
Synthetic Methodology (Suzuki Coupling)
-
Medicinal Chemistry Context (Bioisosteres)
-
Structural Data (Biphenyl Twist)
- Source: Acta Crystallographica.
- Title: Biphenyl-2-carboxylic acid: a layered structure.
-
Link:
Sources
- 1. CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 2. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [cora.ucc.ie]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
